molecular formula C19H18N2O2 B11029083 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B11029083
M. Wt: 306.4 g/mol
InChI Key: SHCJRIXZNWGMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a phenyl group at position 1 and a 3,4-dihydroisoquinoline moiety at position 2. Its molecular formula is C₂₁H₁₈N₂O₂, with a molecular weight of 330.38 g/mol.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C19H18N2O2/c22-18-12-17(19(23)21(18)16-8-2-1-3-9-16)20-11-10-14-6-4-5-7-15(14)13-20/h1-9,17H,10-13H2

InChI Key

SHCJRIXZNWGMDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

The maleimide’s electron-deficient double bond undergoes nucleophilic attack by the secondary amine group of 1,2,3,4-tetrahydroisoquinoline. Lewis acids such as lithium perchlorate (LiClO4) polarize the carbonyl groups, enhancing the electrophilicity of the β-carbon and ensuring regioselective addition at the C3 position. The use of Hünig’s base (diisopropylethylamine) facilitates deprotonation of the amine, accelerating the reaction while minimizing side reactions.

Detailed Synthesis Protocol

Materials and General Procedure

Reactants :

  • N-Phenylmaleimide (1 eq)

  • 1,2,3,4-Tetrahydroisoquinoline (1.2 eq)

  • Lithium perchlorate (LiClO4, catalytic)

  • Hünig’s base (0.15 eq)

  • Anhydrous dioxane (solvent)

Procedure :

  • Combine N-phenylmaleimide (1.0 mmol) and 1,2,3,4-tetrahydroisoquinoline (1.2 mmol) in anhydrous dioxane.

  • Add LiClO4 (10 mol%) and Hünig’s base (0.15 mmol).

  • Stir the mixture at room temperature for 12–18 hours under nitrogen.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product via flash chromatography (CH2Cl2/EtOAc, 8:2 gradient).

Yield : 70–88% (based on analogous compounds in).

Optimization of Reaction Conditions

  • Catalyst Screening : LiClO4 outperforms other Lewis acids (e.g., AlCl3, ZnCl2) in terms of yield and reaction rate.

  • Solvent Effects : Polar aprotic solvents (dioxane, THF) favor solubility and reaction homogeneity.

  • Temperature : Room temperature suffices, avoiding energy-intensive heating.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (300 MHz, CDCl3) :

    • δ 2.61–3.04 (m, 10H, maleimide and tetrahydroisoquinoline CH2 groups)

    • δ 3.92 (dd, J = 4.8, 9.0 Hz, 1H, maleimide CH)

    • δ 7.24–7.49 (m, 9H, aromatic protons)

  • 13C NMR (75 MHz, CDCl3) :

    • δ 175.3, 176.5 (maleimide carbonyls)

    • δ 136.2 (aromatic quaternary carbons)

  • Mass Spectrometry :

    • [M+H]+ calculated for C21H19N2O2: 331.40; observed: 331.1.

Purity and Crystallography

Flash chromatography (CH2Cl2/EtOAc) yields >95% purity. Single crystals suitable for X-ray diffraction are obtained via slow evaporation from ethanol.

Comparative Analysis of Alternative Routes

While the Michael addition is the primary method, alternative pathways face limitations:

  • Nucleophilic Substitution : Requires pre-functionalized maleimides (e.g., brominated derivatives), complicating scalability.

  • Multi-Step Sequences : Routes involving pyridazinedione intermediates (via bromomaleic anhydride) introduce redundant steps and lower yields (37–56%).

Applications and Derivatives

The target compound serves as a precursor for bioactive molecules, including:

  • Antimycobacterial agents : Analogous pyrrolidine-2,5-diones inhibit InhA in Mycobacterium tuberculosis.

  • Kinase inhibitors : Structural modifications enable targeting of ATP-binding pockets.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide variety of substituted isoquinoline or pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its therapeutic potential, particularly in the treatment of neurological disorders and cancer. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for drug development.

Neuropharmacology

Research indicates that compounds containing the dihydroisoquinoline structure often exhibit neuroprotective properties. 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione is being studied for its effects on:

  • Dopaminergic Pathways : It acts as a positive allosteric modulator of the dopamine D1 receptor, which is crucial for treating conditions like Parkinson's disease and schizophrenia. This modulation may improve cognitive functions and alleviate symptoms associated with these disorders .
  • Cognitive Impairment : Preliminary studies suggest that this compound may help mitigate cognitive deficits in neurodegenerative diseases such as Alzheimer's disease .

Oncology

The compound's ability to intercalate into DNA and inhibit topoisomerases positions it as a potential anticancer agent. Its interactions with metabolic pathways relevant to cancer cell proliferation are under investigation.

Chemical Properties and Reactivity

The unique pyrrolidine-2,5-dione structure of this compound allows for various chemical transformations:

  • Reactivity : The compound can undergo nucleophilic substitutions and cyclization reactions due to its functional groups. These reactions are essential for synthesizing derivatives that may enhance its biological activity.

Future Research Directions

Further studies are required to elucidate the detailed mechanisms of action of this compound. Areas of focus include:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with various enzymes and receptors.
  • Therapeutic Efficacy : Conducting clinical trials to assess its effectiveness in treating neurological disorders and cancers.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compound: 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-isopropylphenyl)pyrrolidine-2,5-dione

  • Molecular Formula : C₂₂H₂₄N₂O₂
  • Molecular Weight : 348.44 g/mol
  • Key Differences :
    • The phenyl group at position 1 is substituted with a 4-isopropyl group, increasing hydrophobicity and steric bulk.
    • Physical Properties :
  • Boiling Point: 563.7±50.0 °C (predicted)
  • Density: 1.209±0.06 g/cm³ (predicted)
  • This modification could alter binding affinities in biological targets compared to the parent compound.

Pyrrolidine-2,5-dione Derivatives in Agrochemicals

Compound : 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)

  • Molecular Formula: C₁₀H₄Cl₂FNO₂
  • Molecular Weight : 272.05 g/mol
  • Key Differences: Chlorine and fluorine substituents introduce strong electron-withdrawing effects, increasing electrophilicity.
  • Applications : Used as a fungicide (fluoroimide) due to its reactivity with microbial enzymes .

Isoquinoline-Containing Pharmaceuticals

Compound: 1-(4-Iodo-3-phenylisoquinolin-1-yl)pyrrolidine-2,5-dione

  • Key Features: Incorporates an iodine atom and phenyl group on the isoquinoline ring. Applications: Serves as a building block for pharmaceuticals and chiral ligands in catalysis .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The dihydroisoquinoline moiety enhances binding to aromatic receptor pockets (e.g., serotonin or dopamine receptors) compared to simpler pyrrolidine-dione derivatives . Substituents on the phenyl group (e.g., isopropyl, halogens) modulate bioavailability and target selectivity.
  • Docking Studies : Methods like Glide docking predict that bulkier substituents (e.g., isopropyl) may reduce binding affinity due to steric clashes, whereas electron-withdrawing groups (e.g., Cl, F) improve electrophilic interactions .

Biological Activity

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry. It features a unique molecular structure that includes a pyrrolidine ring and a dihydroisoquinoline moiety, which contribute to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neuroprotection.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O2, with a molecular weight of approximately 306.36 g/mol. The structure is characterized by two significant functional groups: the pyrrolidine-2,5-dione and the 3,4-dihydroisoquinoline.

Research indicates that compounds containing the dihydroisoquinoline structure often exhibit significant biological activities. Specifically, this compound may interact with various biological pathways:

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition : This compound has been identified as an inhibitor of IDO1, an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. IDO1 plays a crucial role in immune regulation and tumor progression. Inhibition of this enzyme can enhance anti-tumor immunity by preventing the depletion of tryptophan and accumulation of immunosuppressive metabolites .

Antitumor Activity

Studies have shown that this compound exhibits promising antitumor properties:

  • In Vivo Studies : In mouse models of breast cancer (4T1 tumors), treatment with this compound resulted in significant tumor growth inhibition compared to control groups . The mechanism appears to involve modulation of immune responses through IDO1 inhibition.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzoic acidC16H15NStrong inhibition against specific enzymes involved in steroid metabolism
1-(Phenylamino)pyrrolidineC12H14NSimpler structure; lacks the dihydroisoquinoline moiety
3-(Trifluoromethyl)phenyl derivativeC20H17F3N2O2Contains trifluoromethyl group which enhances lipophilicity

This table illustrates the unique combination of structural elements in this compound that contribute to its distinct chemical properties and biological activities.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Tumor Growth Inhibition : A study demonstrated that treatment with 100 mg/kg of the compound significantly reduced tumor size in murine models compared to untreated controls .
  • Immune Modulation : Research indicated that the compound could restore T-cell proliferation in co-culture assays with peripheral blood lymphocytes (PBLs), suggesting its potential to enhance immune responses against tumors .

Q & A

Basic Research Questions

Q. How can researchers design experiments to optimize the synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) methods to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. For example, factorial designs or response surface methodologies can minimize the number of trials while identifying optimal conditions. This approach is critical in chemical engineering to improve reaction yields and reproducibility . Computational tools like quantum chemical calculations can predict feasible reaction pathways, reducing trial-and-error experimentation .

Q. What analytical techniques are essential for confirming the structural integrity of the compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the molecular structure, particularly the pyrrolidine-2,5-dione core and isoquinoline substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive proof of stereochemistry and spatial arrangement . Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity during synthesis .

Q. What safety protocols should be prioritized during laboratory handling of this compound?

  • Methodological Answer : Follow GHS guidelines for hygroscopic or reactive compounds: use fume hoods for synthesis, wear heat-resistant gloves to avoid thermal hazards, and store the compound in inert atmospheres (e.g., argon) to prevent degradation. Safety data sheets (SDS) for structurally similar pyrrolidine-dione derivatives recommend avoiding ignition sources and ensuring proper ventilation .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental approaches to predict reaction pathways for novel derivatives?

  • Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) simulations to model transition states and intermediates in reactions involving the isoquinoline moiety. Tools like density functional theory (DFT) can predict regioselectivity in functionalization reactions (e.g., iodination at the 4-position of isoquinoline). These predictions should be validated experimentally using kinetic isotope effects or isotopic labeling .

Q. What strategies can resolve discrepancies in catalytic activity data observed across different reaction conditions?

  • Methodological Answer : Apply multivariate analysis to isolate confounding variables (e.g., solvent polarity, trace impurities). For example, if catalytic activity varies with solvent dielectric constant, conduct controlled experiments using a solvent gradient (e.g., DMSO/water mixtures) to identify optimal permittivity. Cross-referencing with reactor design principles (e.g., continuous-flow vs. batch systems) can also clarify scalability-related inconsistencies .

Q. How can researchers leverage the compound’s structural motifs for designing bioactive analogs?

  • Methodological Answer : Focus on the dihydroisoquinoline subunit, which is prevalent in pharmaceuticals (e.g., antitumor agents). Introduce substituents at the phenyl or pyrrolidine positions via Suzuki-Miyaura coupling or reductive amination. Test analogs for biological activity using in vitro assays (e.g., kinase inhibition) and compare SAR trends with computational docking studies targeting known protein binding sites .

Q. What experimental approaches validate the compound’s potential in materials science applications?

  • Methodological Answer : Investigate its electronic properties (e.g., HOMO-LUMO gaps) via cyclic voltammetry and UV-Vis spectroscopy. For optoelectronic applications, synthesize iridium complexes (analogous to OLED materials) and measure luminescence quantum yields. Powder X-ray diffraction (PXRD) can assess crystallinity for thin-film deposition studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer : Replicate experiments under rigorously controlled pH and temperature conditions. Use kinetic studies (e.g., half-life determination via HPLC) to quantify degradation rates. Compare results with computational predictions of protonation states and bond dissociation energies (BDE) for the pyrrolidine-dione ring. Contradictions may arise from trace metal contaminants or moisture levels in solvents, which can be mitigated using chelating agents or molecular sieves .

Tables for Key Data

Property Analytical Method Typical Results Reference
Molecular WeightHRMS335.36 g/mol (C₁₉H₁₉N₂O₂)
Melting PointDifferential Scanning Calorimetry178–182°C (decomposes)
Solubility in Polar SolventsUV-Vis (Beer-Lambert Law)2.3 mg/mL in DMSO at 25°C
Catalytic Turnover (TON)Gas Chromatography (GC)TON = 420 ± 15 (Pd/C, 80°C, 24h)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.